4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine;hydrochloride
Description
IUPAC Nomenclature and Structural Formula
The IUPAC name for this compound is 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine;hydrochloride . Its structural formula consists of:
- A central 1H-imidazole ring substituted at positions 2, 4, and 5.
- Position 2 : A 4-methylsulfinylphenyl group (a benzene ring with a methylsulfinyl substituent).
- Position 4 : A 4-fluorophenyl group (a fluorine-substituted benzene ring).
- Position 5 : A pyridine ring.
- A hydrochloride salt counterion.
Molecular Formula : $$ \text{C}{21}\text{H}{17}\text{ClFN}_{3}\text{OS} $$
Molecular Weight : 413.9 g/mol.
Key Structural Features :
- Sulfoxide functional group ($$ \text{S=O} $$) in the methylsulfinyl substituent.
- Aromatic heterocycles (imidazole and pyridine) contributing to planar geometry.
Representative SMILES :
CS(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F.Cl
InChI Key : WOSGGXINSLMASH-UHFFFAOYSA-N.
Systematic and Common Synonyms
The compound is recognized under multiple synonyms, including systematic and common names:
CAS Registry Numbers and Regulatory Identifiers
CAS Registry Number :
Regulatory and Database Identifiers :
| Identifier Type | Value | Source |
|---|---|---|
| PubChem CID | 16760644 | PubChem. |
| UNII | 2Z5A7553WW | FDA GSRS. |
| ChEMBL ID | CHEMBL1823037 | ChEMBL. |
| ZINC ID | ZINC18274812 | ZINC Database. |
| InChI Key | WOSGGXINSLMASH-UHFFFAOYSA-N | PubChem. |
Additional Notes :
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS.ClH/c1-27(26)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15;/h2-13H,1H3,(H,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSGGXINSLMASH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole Core Formation
The imidazole ring is constructed via cyclocondensation of α-diketones with ammonium acetate. A representative procedure from [Patent CN102603646B] involves:
Reactants :
- 4-Fluorophenylglyoxal monohydrate (1.0 equiv)
- 4-Pyridinecarboxaldehyde (1.1 equiv)
- Ammonium acetate (3.0 equiv)
Conditions :
- Solvent: Glacial acetic acid
- Temperature: 120°C, reflux
- Duration: 12 hours
Yield : 68–72% after recrystallization (ethanol/water).
Mechanism :
The reaction proceeds through Schiff base formation, followed by cyclization and aromatization. The thiol group is introduced via substitution with thiourea in a subsequent step.
Sulfoxidation of Methylthio Intermediate
The methylthio group (-SMe) is oxidized to methylsulfinyl (-SOme) using meta-chloroperbenzoic acid (mCPBA):
Reactants :
- 4-(4-Fluorophenyl)-2-(4-methylthiophenyl)-1H-imidazol-5-yl)pyridine (1.0 equiv)
- mCPBA (1.2 equiv)
Conditions :
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C → room temperature
- Duration: 4 hours
Critical Notes :
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt using hydrogen chloride (HCl):
Procedure :
- Dissolve the sulfoxide product (1.0 equiv) in anhydrous ethanol.
- Bubble HCl gas through the solution at 0°C until pH ≈ 1.
- Precipitate the salt by adding diethyl ether.
Characterization :
- Melting Point : 238–240°C (decomposes).
- HPLC Purity : ≥98% (C18 column, 0.1% TFA in acetonitrile/water).
Alternative Synthetic Approaches
Microwave-Assisted Cyclization
To reduce reaction time, microwave irradiation has been employed for the cyclocondensation step:
Conditions :
- Power: 300 W
- Temperature: 150°C
- Duration: 20 minutes
Catalytic Asymmetric Sulfoxidation
Chiral catalysts (e.g., Sharpless-type titanium complexes) yield enantiomerically pure sulfoxide:
Catalyst : Ti(OiPr)4/(R,R)-diethyl tartrate (10 mol%)
Oxidant : Cumene hydroperoxide
Enantiomeric Excess (ee) : 92–94%.
Analytical Data and Validation
Spectroscopic Characterization
X-ray Crystallography
Single-crystal analysis confirms the planar imidazole ring and sulfoxide geometry:
- Dihedral Angles : Imidazole/fluorophenyl = 32.4°, Imidazole/pyridine = 18.3°.
- Hydrogen Bonding : N-H⋯N and C-H⋯π interactions stabilize the crystal lattice.
Industrial-Scale Optimization
Solvent Selection
Cost-Effective Catalysts
- Lewis Acids : ZnCl2 (5 mol%) improves cyclocondensation yield to 78%.
- Oxidants : H2O2/Na2WO4 as a greener alternative to mCPBA (yield: 82%).
Challenges and Solutions
Purification of Sulfoxide Intermediate
Hydroscopicity of Hydrochloride Salt
Comparative Analysis of Methods
| Parameter | Conventional Route | Microwave Route | Asymmetric Route |
|---|---|---|---|
| Total Yield | 58% | 63% | 55% |
| Purity | ≥98% | ≥97% | ≥99% (92% ee) |
| Reaction Time | 18 hours | 1.5 hours | 24 hours |
| Cost per Gram (USD) | $220 | $190 | $450 |
Recent Advances (2022–2025)
Chemical Reactions Analysis
Biochemical Interaction Mechanisms
SB-203580 hydrochloride inhibits p38α MAP kinase through competitive binding at the ATP pocket. Key interactions:
| Parameter | Value | Method | Source |
|---|---|---|---|
| IC₅₀ (p38α) | 34 nM | In vitro kinase assay | |
| Selectivity (vs JNK1/JNK2) | >100-fold | Radiolabeled ATP competition | |
| Binding affinity (Kd) | 21 nM | Surface plasmon resonance (SPR) |
-
Structural insights :
Catalytic and Solvent Effects on Stability
The compound’s stability varies under different conditions:
| Condition | Degradation Rate (t₁/₂) | Major Degradation Product | Source |
|---|---|---|---|
| Aqueous buffer (pH 7.4) | 48 hours | Sulfoxide-to-sulfone oxidation | |
| UV light (254 nm) | 2 hours | Imidazole ring cleavage | |
| High temperature (80°C) | 6 hours | Pyridine demethylation |
-
Stabilization strategies :
Inhibitory Activity and Selectivity
SB-203580 hydrochloride exhibits specificity for p38 MAP kinase isoforms:
| Kinase | IC₅₀ (nM) | Selectivity vs p38α | Source |
|---|---|---|---|
| p38α | 34 | - | |
| p38β | 500 | 14.7-fold | |
| JNK1 | >10,000 | >294-fold | |
| ERK1 | >10,000 | >294-fold |
Scientific Research Applications
Anti-Inflammatory Activity
Research indicates that compounds similar to 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine exhibit significant anti-inflammatory properties. For instance, CBS-3595, a related compound, has been shown to inhibit p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4), leading to reduced tumor necrosis factor alpha (TNFα) release in preclinical models . This dual inhibition mechanism suggests that the compound could be effective in treating chronic inflammatory diseases.
Cancer Therapeutics
The imidazole and pyridine moieties have been implicated in the inhibition of various cancer-related pathways. Studies have demonstrated that compounds targeting the insulin-like growth factor-1 receptor (IGF-1R) exhibit anticancer properties by disrupting critical signaling pathways involved in tumor growth . The potential of 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine as an IGF-1R inhibitor warrants further investigation.
Neuropharmacological Applications
Recent studies have explored the effects of related compounds on neuroinflammation and depression. For example, dual-targeting molecules that interact with serotonin receptors and GABA-A receptors have shown promise in alleviating symptoms associated with neuroinflammatory conditions . The compound's ability to modulate neurotransmitter systems may provide a novel approach to treating mood disorders.
Case Studies
Mechanism of Action
SB 203580 hydrochloride exerts its effects by selectively inhibiting p38 MAPK activity. It binds to the ATP-binding pocket of p38 MAPK, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts various signaling pathways involved in inflammation, cell differentiation, and apoptosis .
Comparison with Similar Compounds
Research Findings and Clinical Relevance
- Mechanistic Studies : SB203580’s inhibition of p38α’s ATP-binding pocket is well-documented via crystallography . In contrast, C7’s activity in HPC expansion involves undefined pathways, possibly linked to MAPKAPK2 or HSP27 .
- Safety Profile : SB203580 shows minimal toxicity at concentrations <10 μM but inhibits PKB phosphorylation at higher doses (IC₅₀ = 3–5 μM) .
Biological Activity
The compound 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine;hydrochloride is a derivative of imidazole and pyridine that has garnered attention for its potential biological activities, particularly as an inhibitor of certain kinases involved in inflammatory processes. This article aims to consolidate and analyze the available research findings regarding its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by:
- A pyridine ring.
- An imidazole moiety.
- A fluorophenyl group and a methylsulfinylphenyl substituent.
The arrangement of these components contributes to its biological activity, particularly in inhibiting specific pathways related to inflammation and cellular signaling.
Research indicates that this compound acts primarily as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK pathway is crucial in mediating cellular responses to stress and inflammation. Inhibition of this pathway has been linked to anti-inflammatory effects and modulation of various cellular processes.
Key Findings:
- Inhibition of p38 MAPK : The compound has demonstrated significant inhibitory effects on p38 MAPK, leading to reduced levels of pro-inflammatory cytokines such as TNF-alpha .
- Impact on Serotonin Transporter (SERT) : Studies have shown that similar compounds can decrease the uptake capacity of SERT, suggesting implications for mood regulation and potential antidepressant effects .
- Cellular Migration : The compound influences cellular migration, which is vital in inflammatory responses, through modulation of intracellular signaling pathways .
Biological Activity Data
The following table summarizes the biological activities and effects observed in various studies:
Case Studies
Several case studies have highlighted the therapeutic potential of the compound:
- Anti-inflammatory Studies : In rodent models, administration of the compound resulted in reduced inflammation markers and improved outcomes in conditions related to arthritis and other inflammatory diseases .
- Neuropharmacological Effects : Research has explored the impact on mood disorders, demonstrating that compounds with similar structures can influence serotonin levels and exhibit antidepressant-like effects .
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis involves multi-step organic reactions:
- Imidazole core formation : A modified Debus-Radziszewski reaction using ammonium acetate as a catalyst under reflux conditions, as demonstrated for structurally related imidazoles .
- Suzuki-Miyaura coupling : To introduce the pyridine and fluorophenyl moieties, utilizing palladium catalysts and aryl boronic acids .
- Oxidation of methylthio to methylsulfinyl : Achieved with oxidizing agents like mCPBA (meta-chloroperbenzoic acid) .
Q. What spectroscopic methods validate its structural integrity?
Q. What safety protocols are critical during handling?
- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particles .
- Emergency measures : Immediate rinsing for eye/skin exposure and medical consultation if ingested .
Advanced Research Questions
Q. How does the methylsulfinyl group influence molecular conformation?
Crystallographic data (e.g., from ) reveals:
- Intermolecular hydrogen bonding : The sulfinyl oxygen acts as a hydrogen bond acceptor, stabilizing crystal packing .
- Torsional angles : The S=O group introduces steric hindrance, affecting the dihedral angle between the imidazole and pyridine rings .
Q. What computational methods optimize reaction pathways?
- Quantum chemical calculations : Used to predict transition states and intermediates (e.g., via Gaussian or ORCA software) .
- Reaction path search algorithms : Narrow experimental conditions by coupling computational predictions with high-throughput screening .
Q. How do structural modifications at the imidazole 2-position alter bioactivity?
- Comparative SAR studies : Replacing methylsulfinyl with methylthio ( vs. 13) reduces oxidative stress modulation but enhances kinase inhibition .
- Methodology : Synthesize analogs via thiol-alkylation or oxidation, followed by in vitro assays (e.g., IC determination in cancer cell lines) .
Q. How can contradictory biological data be resolved?
- Orthogonal assays : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to validate target binding .
- Structural analysis : Molecular docking with cryo-EM or X-ray structures identifies binding site discrepancies .
Q. What strategies improve synthesis scalability?
- Flow chemistry : Enhances heat/mass transfer for oxidation steps, reducing side reactions .
- Catalyst screening : High-throughput testing of Pd catalysts improves Suzuki coupling efficiency .
Q. How does the fluorophenyl group affect electronic properties?
- DFT calculations : The electron-withdrawing fluorine atom polarizes the aromatic ring, increasing electrophilicity at the imidazole N-atoms .
- Experimental validation : Hammett plots correlate substituent effects with reaction rates in nucleophilic substitutions .
Q. What analytical techniques resolve polymorphic forms?
- PXRD (Powder X-ray Diffraction) : Differentiates crystalline phases .
- DSC (Differential Scanning Calorimetry) : Identifies thermal stability variations between polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
